molecular formula C5H12N2O2 B1202047 2,4-Diaminopentanoic acid

2,4-Diaminopentanoic acid

Cat. No. B1202047
M. Wt: 132.16 g/mol
InChI Key: PCEJMSIIDXUDSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-diaminopentanoic acid is a diamino acid consisting of pentanoic acid having the amino substituents placed in the 2- and 4-positions. It is a diamino acid and a non-proteinogenic alpha-amino acid. It is a conjugate base of a 2,4-diazaniumylpentanoate. It is a conjugate acid of a 2,4-diaminopentanoate.

Scientific Research Applications

Stereoselective Synthesis

2,4-Diaminopentanoic acid has been synthesized stereoselectively through the hydrogenation of cyclic α,β-dehydro dipeptides. This method, developed by Park et al. (1989), facilitated the creation of unusual basic amino acids, including 2,4-diaminopentanoic acid, indicating its utility in the field of synthetic chemistry (Park et al., 1989).

Identification in Natural Sources

Shaw et al. (1981) identified a novel amino acid, 2,4-diamino-3-methylbutanoic acid, in root nodule hydrolysates from Lotus tenuis. This discovery highlights the occurrence and importance of 2,4-diaminopentanoic acid derivatives in biological systems (Shaw et al., 1981).

Metabolism Studies

Tsuda and Friedmann (1970) researched the metabolism of ornithine by Clostridium sticklandii, involving the conversion to 2-amino-4-ketopentanoic acid via 2,4-diaminopentanoic acid. This study provides insights into the biochemical pathways and enzymatic reactions involving 2,4-diaminopentanoic acid (Tsuda & Friedmann, 1970).

Enzymatic Studies

Fukuyama et al. (2014) characterized a thermostable 2,4-diaminopentanoate dehydrogenase from Fervidobacterium nodosum Rt17-B1. This enzyme is involved in the oxidative ornithine degradation pathway, highlighting the significance of 2,4-diaminopentanoic acid in microbial metabolism and its potential for enzymatic production of chiral amine compounds (Fukuyama et al., 2014).

Chemical Coordination Studies

Gergely et al. (1978) conducted studies on copper(II) complexes involving 2,4-diaminopentanoic acid and other diaminomonocarboxylates. This research is crucial for understanding the coordination chemistry and potential applications of 2,4-diaminopentanoic acid in metal complexes (Gergely et al., 1978).

Bio-based Production

Kind and Wittmann (2011) explored the bio-based production of 1,5-diaminopentane, a chemical closely related to 2,4-diaminopentanoic acid. Their study focused on the development of engineered producer strains for the bio-based supply of this compound, underlining its relevance in the bio-economy and polymer industry (Kind & Wittmann, 2011).

properties

Product Name

2,4-Diaminopentanoic acid

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

2,4-diaminopentanoic acid

InChI

InChI=1S/C5H12N2O2/c1-3(6)2-4(7)5(8)9/h3-4H,2,6-7H2,1H3,(H,8,9)

InChI Key

PCEJMSIIDXUDSN-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C(=O)O)N)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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